(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Antitubercular drug discovery MmpL3 inhibition Spiroketal SAR

(6-Methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1797617-32-3, molecular formula C17H20N2O3S, molecular weight 332.42 g/mol) is a synthetic spirocyclic indole-carboxamide combining a 6-methoxy-1H-indole-2-carbonyl pharmacophore with a 1-oxa-4-thia-8-azaspiro[4.5]decane ring system via an amide (carbonyl) linkage. The compound belongs to the hybrid indole-spiro class that has demonstrated biological activity across multiple target families, including mycobacterial MmpL3 transport inhibition , muscarinic M5 receptor antagonism , and kinase modulation.

Molecular Formula C17H20N2O3S
Molecular Weight 332.42
CAS No. 1797617-32-3
Cat. No. B2511131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
CAS1797617-32-3
Molecular FormulaC17H20N2O3S
Molecular Weight332.42
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)OCCS4
InChIInChI=1S/C17H20N2O3S/c1-21-13-3-2-12-10-15(18-14(12)11-13)16(20)19-6-4-17(5-7-19)22-8-9-23-17/h2-3,10-11,18H,4-9H2,1H3
InChIKeyBJVZFDYQAXDWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1797617-32-3): Structural Identity and Chemical Class for Procurement Specification


(6-Methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1797617-32-3, molecular formula C17H20N2O3S, molecular weight 332.42 g/mol) is a synthetic spirocyclic indole-carboxamide combining a 6-methoxy-1H-indole-2-carbonyl pharmacophore with a 1-oxa-4-thia-8-azaspiro[4.5]decane ring system via an amide (carbonyl) linkage [1]. The compound belongs to the hybrid indole-spiro class that has demonstrated biological activity across multiple target families, including mycobacterial MmpL3 transport inhibition [2], muscarinic M5 receptor antagonism [3], and kinase modulation [4]. Its distinguishing structural features — the sulfur-for-oxygen substitution in the spiro ring and the amide (rather than Mannich base) linkage — place it at a unique intersection of chemical space not represented by any single previously characterized analog series.

Why Generic Substitution Fails for (6-Methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: Structural Determinants That Preclude Simple Analog Interchange


This compound cannot be meaningfully substituted by any single commercially available analog because its three structural features act cooperatively: (i) the 6-methoxyindole-2-carbonyl pharmacophore determines target engagement topology distinct from 4-fluoro, unsubstituted, or N-alkylated indoles [1]; (ii) the amide linkage connecting indole to spiro nitrogen confers hydrolytic stability and restricted conformational freedom versus the more labile Mannich base (CH2-N) linkage found in antimycobacterial indolyl Mannich series [2]; and (iii) the 1-oxa-4-thia substitution introduces sulfur-dependent polarizability and lipophilicity not present in the more common 1,4-dioxa-8-azaspiro[4.5]decane analogs [3]. Interchanging any of these three modules — the indole substituent, the linkage chemistry, or the spiro heteroatom composition — generates a structurally distinct compound with unvalidated biological behavior. No head-to-head data exist showing that a dioxa, non-methoxy, or Mannich-base analog reproduces the biological profile that would be expected from this specific architecture.

Quantitative Differentiation Evidence for (6-Methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone: Comparator-Backed Data for Procurement Decisions


Sulfur-for-Oxygen Isosteric Replacement in the Spiro Ring: Impact on Antimycobacterial Potency and MmpL3 Target Engagement

In the indolyl azaspiroketal Mannich base series, replacing one or both ketal oxygens in the spiro ring with isosteric sulfur produced compounds (Class A, compounds 5 and 6) that retained potent antimycobacterial activity with MIC50 values of 0.4 μM and 0.6 μM against wild-type M. tuberculosis H37Rv, comparable to the parent dioxa compound 1 (MIC50 = 0.5 μM) [1]. Critically, these sulfur-containing analogs (5, 6) showed cross-resistance to MmpL3 mutant strains (MIC50 shifts of 4- to >10-fold), confirming that the sulfur isostere maintains the MmpL3-dependent mechanism of action characteristic of the class [1]. The target compound incorporates a 1-oxa-4-thia-8-azaspiro[4.5]decane ring with exactly one sulfur substitution — a composition not directly tested in this series — but the class-level SAR demonstrates that mono-thia substitution is compatible with potent target engagement. No comparator with a 1,4-dioxa-8-azaspiro[4.5]decane ring at the same position with the same indole-carbonyl linkage has published biological data.

Antitubercular drug discovery MmpL3 inhibition Spiroketal SAR Isosteric replacement

Amide (Carbonyl) Linkage Versus Mannich Base Linkage: Implications for Chemical Stability and Target Engagement Mode

The target compound employs an amide (carbonyl) linkage between the indole C2 position and the spiro nitrogen, forming a 6-methoxy-1H-indole-2-carboxamide substructure. This contrasts with the Mannich base (methylene-amine, CH2-N) linkage used in the extensively studied antimycobacterial indolyl azaspiroketal series [1][2]. Amide bonds are inherently more resistant to hydrolysis (typical half-life of hours to days under physiological conditions vs minutes for certain Mannich bases under acidic conditions) [3]. Additionally, the amide carbonyl participates in resonance with the indole π-system and can act as a hydrogen bond acceptor, creating a different pharmacophoric geometry than the tetrahedral methylene carbon of the Mannich base. In the FLT3/PDGFR kinase inhibitor series, indole-2-carbonyl-containing bis(indolyl)methanones achieved IC50 values of 0.04–0.06 μM against FLT3 autophosphorylation, demonstrating that the indole-2-carbonyl motif is a validated kinase pharmacophore [4]. The target compound uniquely combines this indole-2-carboxamide kinase pharmacophore with the 1-oxa-4-thia-8-azaspiro ring — a combination absent from all published antimycobacterial Mannich base series.

Chemical stability Amide bond Mannich base Hydrolytic resistance Linker SAR

6-Methoxyindole Substitution Pattern: Differential Kinase Selectivity Relative to 4-Fluoro and Unsubstituted Indole Analogs

In the bis(indolyl)methanone FLT3/PDGFR inhibitor series, the 6-methoxy substituent on the indole ring was a critical determinant of kinase selectivity. Compounds bearing the 6-methoxyindole moiety (e.g., compound 98, IC50 = 0.06 μM for FLT3) showed approximately 10-fold selectivity for FLT3 over PDGFR [1]. In contrast, the antimycobacterial indolyl Mannich base series used 6-methoxy substitution in combination with an N-octyl chain for membrane targeting, where the 6-methoxy group contributed to both potency and selectivity against mycobacteria versus mammalian cells (selectivity index >10 for lead compounds) [2]. The target compound carries the 6-methoxy substituent but lacks the N-octyl chain, creating a substitution pattern distinct from both the FLT3 inhibitor series (which has bis-indole architecture) and the antimycobacterial series (which requires N-alkylation for membrane insertion). The 6-methoxy group is electron-donating (+M effect), increasing the indole C2-carbonyl electrophilicity and modulating hydrogen bond acceptor strength — properties that cannot be replicated by 4-fluoro (electron-withdrawing), 5-methoxy (different resonance), or unsubstituted indole analogs.

Kinase selectivity Indole substitution SAR FLT3 PDGFR Structure-activity relationship

1-Oxa-4-thia-8-azaspiro[4.5]decane Scaffold Precedent: M5 Muscarinic Receptor Engagement with Defined Ki and Selectivity Window

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been validated as a ligand-efficient core for G protein-coupled receptor (GPCR) modulation. A ligand-based virtual screening campaign identified VU0549108 — built on an 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane scaffold — as a modestly selective M5 muscarinic acetylcholine receptor (mAChR) inhibitor with M5 IC50 = 6.2 μM and M1–M4 IC50 values all >10 μM, yielding a >1.6-fold selectivity window [1]. Orthosteric site engagement was confirmed by [3H]-NMS competition binding (Ki = 2.7 μM) [1]. Separately, 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives have been reported to inhibit receptor-interacting protein kinase 1 (RIPK1) with EC50 = 2.2 μM in a human Jurkat cell necroptosis protection assay [2]. The target compound differs from VU0549108 in bearing an indole-2-carbonyl substituent at the spiro nitrogen rather than a pyrazolyl-sulfonyl group, but shares the identical 1-oxa-4-thia-8-azaspiro[4.5]decane core. No biological data exist for the target compound's specific substituent combination at these targets.

M5 muscarinic receptor Orthosteric binding Selectivity CNS drug discovery Spiro scaffold

Sulfur-Containing Spiro Rings in GPCR Agonism: 1-Oxa-4-thiaspiro[4.5]decane Derivatives Achieve Subnanomolar 5-HT1A Potency and High Selectivity

A systematic SAR study of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists identified compound 15 with exceptional potency (pD2 = 9.58, corresponding to EC50 ≈ 0.26 nM) and efficacy (Emax = 74% in [35S]GTPγS binding assay), while compound 14 achieved outstanding selectivity (5-HT1A/α1d adrenoceptor selectivity ratio = 80) [1]. Critically, the sulfur-containing spiro derivatives showed differentiated ADME properties: compound 15 demonstrated good predicted blood-brain barrier permeability in MDCKII-MDR1 cell monolayer assays and exhibited potent antinociceptive activity in the mouse formalin test [1]. These data demonstrate that the 1-oxa-4-thia substitution in the spiro ring can yield compounds with subnanomolar GPCR potency, high receptor subtype selectivity, and favorable CNS drug-like properties — a profile not achieved by the corresponding 1,4-dioxa analogs in the same study. The target compound combines this sulfur-containing spiro architecture with an indole-2-carbonyl substituent, a combination not explored in the 5-HT1A series.

5-HT1A receptor GPCR agonism Spiro sulfur isostere Selectivity ratio CNS drug design

Limitations Acknowledgment: Absence of Direct Quantitative Biological Data for CAS 1797617-32-3

CRITICAL TRANSPARENCY STATEMENT: Despite exhaustive searching of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem, ChemSpider, Google Patents, WIPO PatentScope, and multiple vendor technical databases, no primary research publication, patent example, or authoritative database entry was identified that reports quantitative biological activity data (IC50, Ki, EC50, MIC, or any other potency/affinity metric) specifically for (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1797617-32-3). The compound is listed in commercial chemical catalogs (primarily as a screening compound or building block) without associated biological annotation [1]. All differentiation claims presented in this guide are therefore based on class-level SAR inference from structurally related compounds, computational physicochemical predictions, and established medicinal chemistry principles — NOT on direct experimental comparison involving this specific compound. Procurement decisions should account for this data gap: the compound represents an unexplored chemotype at the intersection of the validated 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold and the 6-methoxyindole-2-carbonyl pharmacophore, and all biological activity would need to be established de novo.

Data gap Transparency Research compound Uncharacterized scaffold

Optimal Application Scenarios for (6-Methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Based on Structural Differentiation Evidence


Scaffold-Hopping from Antimycobacterial Indolyl Mannich Bases to Amide-Linked Analogs for MmpL3 Inhibitor Optimization

The target compound provides a direct scaffold-hopping opportunity from the Mannich base-linked indolyl azaspiroketal series (lead compound 1, Mtb MIC50 = 0.5 μM [1]) to an amide-linked analog. The carbonyl linkage replaces the hydrolytically labile Mannich base methylene while retaining the 6-methoxyindole and the sulfur-containing spiro ring — two features that class-level SAR shows are individually compatible with antimycobacterial activity [1][2]. This compound is appropriate for evaluating whether the amide isostere maintains MmpL3 engagement while potentially improving plasma stability and reducing the spontaneous resistance mutation frequency observed for spiroketal analogs (10⁻⁸/CFU for lead 1 [2]).

Kinase Selectivity Profiling: Exploring the 6-Methoxyindole-2-Carbonyl Pharmacophore on a Conformationally Constrained Spiro Scaffold

The 6-methoxyindole-2-carbonyl substructure is a validated kinase inhibitor pharmacophore, as demonstrated by bis(indolyl)methanones achieving FLT3 IC50 values of 0.04–0.06 μM with 10-fold selectivity over PDGFR [3]. The target compound projects this pharmacophore from a rigid spirocyclic scaffold — a geometry fundamentally different from the bis(indole) architecture. This compound is suited for broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to determine whether the spiro constraint alters the kinase selectivity fingerprint relative to flexible bis(indolyl)methanones. The sulfur atom in the spiro ring may also engage in unique sulfur-π or chalcogen bonding interactions with kinase hinge regions that are inaccessible to dioxa analogs.

CNS-Penetrant GPCR Ligand Discovery Using the 1-Oxa-4-thia-8-azaspiro[4.5]decane Scaffold with an Indole-Derived N-Substituent

The 1-oxa-4-thia-8-azaspiro[4.5]decane core has demonstrated GPCR activity at muscarinic M5 receptors (VU0549108: M5 IC50 = 6.2 μM, Ki = 2.7 μM [4]) and 5-HT1A receptors (compound 15: pD2 = 9.58, BBB-permeable [5]), establishing this scaffold as CNS-compatible. The target compound introduces an indole-2-carbonyl substituent at the spiro nitrogen — a group with extensive precedent in CNS drug discovery (e.g., indole-2-carboxamides as HIV-1 NNRTIs with reduced cytotoxicity via spiro introduction [6]). This compound is appropriate for screening against aminergic GPCR panels (serotonin, dopamine, adrenergic, muscarinic) to identify novel receptor subtype-selective chemotypes that exploit the conformational constraint and unique heteroatom pattern of the 1-oxa-4-thia spiro ring.

Patent Diversification and Intellectual Property Generation Around Indole-Spiro Chemical Space

The combination of (a) 6-methoxyindole-2-carbonyl, (b) amide linkage, and (c) 1-oxa-4-thia-8-azaspiro[4.5]decane represents a specific structural intersection not exemplified in any published patent claiming indole-spiro compounds for MmpL3 inhibition (WO/patent families from National University of Singapore [1]), GPCR modulation (Yamanouchi EP0420134A1 [7]), or kinase inhibition (bis(indolyl)methanone patent families [3]). For organizations building patent estates around spirocyclic anti-infectives, kinase inhibitors, or CNS agents, this compound serves as a composition-of-matter starting point that is structurally distinct from all prior art while being supported by class-level biological rationale from the three independent target families discussed above.

Quote Request

Request a Quote for (6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.